molecular formula C12H12F3N5O2 B11801174 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid

Cat. No.: B11801174
M. Wt: 315.25 g/mol
InChI Key: NIFFXVAWVSZXSH-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid is a high-value chemical reagent designed for medicinal chemistry and drug discovery research. This compound features the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, a scaffold recognized for its remarkable versatility and wide range of applications in pharmaceutical development . The core TP structure is isoelectronic with the purine ring, making it a compelling bio-isostere in the design of novel enzyme inhibitors, such as kinase and phosphodiesterase inhibitors . The strategic incorporation of a trifluoromethyl group at the 5-position is a significant feature, as this moiety is known to enhance a compound's lipophilicity, metabolic stability, and its ability to target enzyme active sites, a strategy that has been successfully employed in the design of anti-infective agents . The piperidine-4-carboxylic acid substituent at the 7-position provides a handle for further synthetic modification and can contribute to the molecule's solubility and interactions with biological targets. Researchers are exploring this and related TP-based structures for various therapeutic areas, including infectious diseases, central nervous system (CNS) disorders, and oncology . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and must not be used in humans.

Properties

Molecular Formula

C12H12F3N5O2

Molecular Weight

315.25 g/mol

IUPAC Name

1-[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C12H12F3N5O2/c13-12(14,15)8-5-9(20-11(18-8)16-6-17-20)19-3-1-7(2-4-19)10(21)22/h5-7H,1-4H2,(H,21,22)

InChI Key

NIFFXVAWVSZXSH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC(=NC3=NC=NN23)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The triazolopyrimidine scaffold is synthesized via cyclocondensation reactions. A common method involves reacting 4-amino-1,2,4-triazole with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example:

4-Amino-1,2,4-triazole+β-diketoneHCl, EtOHtriazolo[1,5-a]pyrimidine derivative\text{4-Amino-1,2,4-triazole} + \text{β-diketone} \xrightarrow{\text{HCl, EtOH}} \text{triazolo[1,5-a]pyrimidine derivative}

Yields for this step range from 65% to 85%, depending on the substituents and reaction time.

Trifluoromethylation

The trifluoromethyl group is introduced either during cyclization or via post-functionalization. Direct incorporation using trifluoromethyl iodide (CF3_3I) under radical conditions (e.g., AIBN initiation) achieves moderate yields (50–70%). Alternatively, halogenated intermediates undergo nucleophilic trifluoromethylation with TMSCF3_3 (Ruppert–Prakash reagent) in the presence of CsF.

Preparation of Piperidine-4-Carboxylic Acid

Protection and Deprotection

Piperidine-4-carboxylic acid is often synthesized via hydrolysis of its ethyl ester precursor. A Boc-protected intermediate, tert-butyl 4-aminopiperidine-1-carboxylate, is commonly employed to prevent side reactions during coupling. Deprotection using HCl/ethanol yields the free amine, which is subsequently coupled to the triazolopyrimidine core:

tert-Butyl 4-aminopiperidine-1-carboxylateHCl/EtOH4-aminopiperidine\text{tert-Butyl 4-aminopiperidine-1-carboxylate} \xrightarrow{\text{HCl/EtOH}} \text{4-aminopiperidine}

Carboxylic Acid Activation

The carboxylic acid group is activated for coupling via conversion to an acyl chloride (using SOCl2_2) or through uronium-based reagents like HATU. HATU-mediated activation in DMF with DIPEA as a base is preferred for its efficiency and mild conditions:

Piperidine-4-carboxylic acid+HATUDIPEA, DMFActive ester intermediate\text{Piperidine-4-carboxylic acid} + \text{HATU} \xrightarrow{\text{DIPEA, DMF}} \text{Active ester intermediate}

Coupling of Triazolopyrimidine and Piperidine Moieties

Amide Bond Formation

The final coupling step links the triazolopyrimidine amine to the activated piperidine carboxylate. HATU (1.5 equiv) in DMF/DIPEA at room temperature achieves yields of 75–90%. Key parameters include:

  • Stoichiometry: 1:1 molar ratio of amine to activated carboxylate

  • Solvent: DMF or dichloromethane

  • Reaction Time: 12–24 hours

Example Protocol:

  • Combine 2-methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine (1 mmol) with HATU (1.5 mmol) in DMF (10 mL).

  • Add DIPEA (2.5 mmol) and stir at room temperature for 18 hours.

  • Purify via silica gel chromatography (ethyl acetate/hexane, 3:1).

Optimization and Challenges

Regioselectivity in Triazole Formation

Regioselectivity is influenced by the electronic nature of substituents. Electron-withdrawing groups (e.g., CF3_3) at the 5-position direct cyclization to the 7-position of the pyrimidine ring. Computational studies suggest this is due to stabilization of the transition state through resonance effects.

Purification Strategies

  • Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate) resolves intermediates.

  • Crystallization: Slow volatilization of methanol or ethanol yields high-purity crystals (≥98% by HPLC).

Analytical Characterization

Critical characterization data include:

  • 1^1H NMR (DMSO-d6_6): δ 8.45 (s, 1H, triazole-H), 4.20 (m, 1H, piperidine-H), 3.10 (m, 2H, piperidine-H).

  • HPLC Purity: >99% (C18 column, acetonitrile/water, 0.1% TFA).

  • X-ray Crystallography: Confirms chair conformation of the piperidine ring and intermolecular hydrogen bonding (O1–F2 = 3.424 Å).

Industrial-Scale Considerations

Large-scale synthesis prioritizes:

  • Cost Efficiency: Substituting HATU with cheaper coupling agents (e.g., EDCI/HOBt) without compromising yield.

  • Green Chemistry: Solvent recovery systems and catalytic methods to reduce waste .

Chemical Reactions Analysis

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C11H12F3N5O2
  • Molecular Weight : 275.23 g/mol

Structural Characteristics

The compound features a trifluoromethyl group attached to a triazolo-pyrimidine structure, which is known to enhance lipophilicity and membrane permeability. This structural modification is crucial for its biological interactions.

Anticancer Activity

Research has indicated that derivatives of trifluoromethyl pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid can inhibit cancer cell proliferation in various human cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the antiproliferative effects of several pyrimidine derivatives on human cancer cell lines such as A375 and MCF-7. Some compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly targeting specific receptors involved in pain signaling pathways such as TRPV1 (Transient Receptor Potential Vanilloid 1).

Case Study: TRPV1 Inhibition

In vitro studies reported an IC50 value of approximately 30 nM for TRPV1 inhibition by related compounds. This suggests potential applications in pain management therapies by modulating pain signaling pathways .

Antifungal and Insecticidal Properties

Recent research has also explored the antifungal and insecticidal activities of trifluoromethyl pyrimidine derivatives. Compounds have been synthesized and tested against various fungal pathogens and insect pests.

Results from Antifungal Activity Tests

In vitro assays indicated that certain derivatives exhibited antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to commercial fungicides .

Other Therapeutic Applications

The unique properties of trifluoromethyl pyrimidine derivatives suggest potential applications in other therapeutic areas such as:

  • Antiviral Activity : Preliminary studies indicate some derivatives may inhibit viral replication.
  • Neuroprotective Effects : Exploration into neuroprotective properties is ongoing, particularly concerning neurodegenerative diseases.

Summary Table of Applications

Application AreaDescriptionExample Findings
Anticancer ActivityInhibits proliferation of cancer cellsIC50 values in low micromolar range
Enzyme InhibitionTargets TRPV1 for pain managementIC50 ~30 nM
Antifungal ActivityEffective against fungal pathogensComparable to commercial fungicides
Insecticidal PropertiesPotential use in pest controlEffective against Spodoptera frugiperda

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogous triazolopyrimidine derivatives:

Compound Name Substituents Molecular Weight Key Properties/Activities
Target Compound 5-CF₃, 7-piperidine-4-carboxylic acid 320.23* Enhanced solubility (carboxylic acid), metabolic stability (CF₃), potential enzyme inhibition
5-(Trifluoromethyl)-triazolo[1,5-a]pyrimidine-7-carboxylic acid 5-CF₃, 7-COOH 232.12 High lipophilicity; ester prodrug potential
1-(5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid 5,7-diMe, 2-piperidine-4-COOH 275.31 Reduced metabolic stability (methyl groups); moderate solubility
7-Chloro-5-(4-fluorophenyl)-triazolo[1,5-a]pyrimidine 7-Cl, 5-(4-FPh) N/A Antimicrobial activity; reactive chlorine substituent
N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-triazolo[1,5-a]pyrimidin-7-amine 5-pyridin-2-yl, 7-(4-chlorophenethyl)amine N/A Improved receptor binding (amine group); potential CNS activity
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxylate 5-Ph, 7-(3,4,5-OMePh), 6-COOEt 436.46 High lipophilicity (ester); antitumor activity (trimethoxyphenyl)

*Calculated based on formula C₁₂H₁₂F₃N₅O₂.

Key Comparative Insights

  • Trifluoromethyl vs. Methyl/Halogen Substituents : The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects compared to methyl or halogen substituents (e.g., Cl in ), enhancing resistance to oxidative metabolism .
  • Piperidine-Carboxylic Acid vs. Amine/Ester Groups : The carboxylic acid moiety improves aqueous solubility compared to amine derivatives (e.g., ) and esters (e.g., ), which may require hydrolysis for activation.
  • Biological Activity Trends : Compounds with trifluoromethyl groups (e.g., ) are prevalent in agrochemicals (herbicides, insecticides) due to their stability, while piperidine-carboxylic acid derivatives are more common in medicinal chemistry for targeting enzymes like dihydroorotate dehydrogenase .

Biological Activity

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H13F3N6O2\text{C}_{12}\text{H}_{13}\text{F}_{3}\text{N}_{6}\text{O}_2
  • Molecular Weight : 303.26 g/mol
  • CAS Number : 2060593-56-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazolo[1,5-a]pyrimidine scaffold. For instance, derivatives have shown significant inhibitory effects on various cancer cell lines. A study reported that certain triazolo-pyrimidine derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, suggesting strong anticancer activity .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated notable anti-inflammatory properties. For example, studies indicated that certain derivatives effectively inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The anti-inflammatory mechanism is attributed to the inhibition of prostaglandin synthesis in inflammatory pathways.

Enzymatic Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Research indicates that triazolo-pyrimidines can act as selective inhibitors for various enzymes involved in disease processes. The SAR studies reveal that modifications on the triazole and piperidine rings can enhance selectivity and potency against target enzymes .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureInfluence on Activity
Trifluoromethyl GroupEnhances lipophilicity and metabolic stability
Piperidine RingContributes to receptor binding affinity
Carboxylic Acid GroupIncreases solubility and bioavailability

Study 1: Anticancer Evaluation

In a recent experimental study, a series of triazolo-pyrimidine derivatives were synthesized and evaluated for their anticancer properties against various cell lines. One derivative showed an IC50 of 0.5 µM against breast cancer cells, indicating potent activity .

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of related compounds in a rat model of inflammation. The results demonstrated that administration of the compound significantly reduced paw edema compared to control groups .

Q & A

Basic: What are optimized synthetic routes for 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid under green chemistry principles?

Methodological Answer:
The compound can be synthesized via a multi-component reaction using eco-friendly solvents (e.g., water/ethanol mixtures) and non-toxic catalysts. For example, 4,4’-trimethylenedipiperidine (TMDP) has been employed as a Lewis base catalyst due to its low toxicity, recyclability, and thermal stability. Two approaches are validated:

  • Molten-state TMDP : Conducted at 65°C in the liquid state of TMDP.
  • Solvent-based TMDP : Using ethanol/water (1:1 v/v) under reflux.
    Both methods yield high purity (>95% by TLC) and avoid hazardous solvents. Post-synthesis, purification involves silica gel chromatography with ethyl acetate/hexane gradients. Reaction monitoring uses 1H NMR^{1}\text{H NMR} (400 MHz) to confirm the disappearance of starting materials (e.g., δ 7.2–8.1 ppm for aromatic protons) .

Basic: How can researchers validate the structural integrity of this compound during synthesis?

Methodological Answer:
Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1H NMR^{1}\text{H NMR} identifies proton environments (e.g., trifluoromethyl groups at δ -62 ppm in 19F NMR^{19}\text{F NMR}). 13C NMR^{13}\text{C NMR} confirms carbonyl carbons (δ 165–170 ppm) and aromatic frameworks.
  • Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error ensures molecular formula accuracy.
  • X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves bond lengths and angles (e.g., C–F bond distances ~1.33 Å).
  • TLC/HPLC : Purity assessment using UV-active plates (254 nm) or reverse-phase C18 columns .

Advanced: What statistical methods are recommended for optimizing reaction parameters (e.g., temperature, catalyst loading)?

Methodological Answer:
Design of Experiments (DoE) minimizes trial-and-error approaches:

  • Response Surface Methodology (RSM) : Central Composite Design (CCD) models interactions between variables (e.g., temperature, solvent ratio).
  • Factorial Designs : 2k^k factorial screens critical parameters (e.g., catalyst concentration, reaction time).
    For example, a 3-factor CCD optimizes yield by identifying non-linear relationships between TMDP loading (0.5–2 mol%), temperature (60–80°C), and solvent ratio (water:ethanol 0.5:1 to 1.5:1). ANOVA validates model significance (p < 0.05), with Pareto charts highlighting dominant factors .

Advanced: How can computational modeling predict reactivity or regioselectivity in triazolo-pyrimidine derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates transition-state energies to predict regioselectivity in cyclization steps (e.g., 5- vs. 7-substitution).
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., ethanol/water polarity stabilizes intermediates).
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways for heterocycle formation.
    For instance, DFT at the B3LYP/6-311+G(d,p) level shows that trifluoromethyl groups increase electrophilicity at the pyrimidine C7 position, favoring nucleophilic attack by piperidine .

Advanced: How should researchers resolve contradictions in catalytic efficiency data (e.g., TMDP toxicity claims)?

Methodological Answer:
Contradictions arise from divergent experimental conditions or characterization methods. To address:

  • Toxicity Reassessment : Compare LC50_{50} values (e.g., TMDP vs. piperidine) using in vitro assays (e.g., MTT on HEK293 cells).
  • Recyclability Studies : Quantify catalyst recovery via GC-MS after 5 cycles. TMDP retains >90% activity if dried under vacuum (40°C).
  • Green Metrics : Apply EcoScale or E-factor to compare waste generation. TMDP-based methods reduce E-factor by 60% vs. traditional bases .

Advanced: What methodologies assess the compound’s biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Kinetic Assays : Measure IC50_{50} against target enzymes (e.g., kinases) using fluorescence polarization (FP) or luminescence.
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD_D) to receptors (e.g., GPCRs).
  • Molecular Docking : AutoDock Vina predicts binding poses in active sites (e.g., hydrophobic interactions with trifluoromethyl groups).
    For example, derivatives with this scaffold show nM-level inhibition of EGFR kinase, validated by Western blotting of phosphorylated substrates .

Advanced: How can crystallography elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolves 3D conformation (e.g., dihedral angles between triazole and pyrimidine rings).
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–F···H contacts enhance solubility).
  • Cambridge Structural Database (CSD) Mining : Compares with analogs (e.g., pyrazolo[1,5-a]pyrimidines) to identify trends in bioactivity.
    For instance, a 2.0 Å resolution structure reveals hydrogen bonding between the carboxylic acid and kinase ATP-binding pocket .

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